molecular formula C11H16BrNO3S B602908 [(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1155523-77-5

[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B602908
CAS No.: 1155523-77-5
M. Wt: 322.22g/mol
InChI Key: WAYAUEKLCQYJID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound that belongs to the class of sulfonamides It features a bromine atom, a hydroxymethyl group, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation of the hydroxymethyl group can produce a carboxylic acid derivative.

Scientific Research Applications

[(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt biological pathways. The bromine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-[1-(hydroxymethyl)propyl]-3-methylbenzenesulfonamide: Lacks the bromine atom.

    [(4-Bromo-3-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine: Contains a different substituent on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the hydroxymethyl group, which can enhance its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1155523-77-5

Molecular Formula

C11H16BrNO3S

Molecular Weight

322.22g/mol

IUPAC Name

4-bromo-N-(1-hydroxybutan-2-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C11H16BrNO3S/c1-3-9(7-14)13-17(15,16)10-4-5-11(12)8(2)6-10/h4-6,9,13-14H,3,7H2,1-2H3

InChI Key

WAYAUEKLCQYJID-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)Br)C

Origin of Product

United States

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